molecular formula C11H11Cl2NO2 B5202926 N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B5202926
M. Wt: 260.11 g/mol
InChI Key: QBVGNYRLBJVIOY-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, which is further substituted with a 2,4-dichlorophenoxy group. The unique structural features of this compound contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with cyclopropylamine. The process begins with the conversion of 2,4-dichlorophenoxyacetic acid to its corresponding acyl chloride using reagents such as phosphorus pentachloride. The acyl chloride is then reacted with cyclopropylamine under controlled conditions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted acetamides .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in cellular processes like proliferation and migration. The binding of the compound to the active site of c-Met kinase inhibits its activity, leading to reduced cancer cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and potential as a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-7-1-4-10(9(13)5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVGNYRLBJVIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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